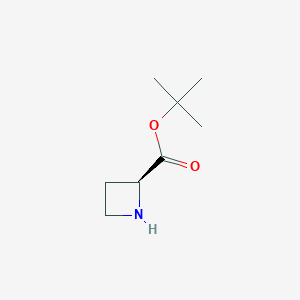

L-氮杂环丁烷-2-羧酸叔丁酯

描述

Synthesis Analysis

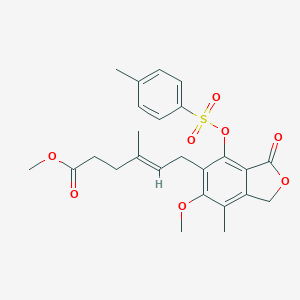

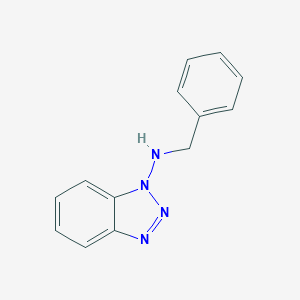

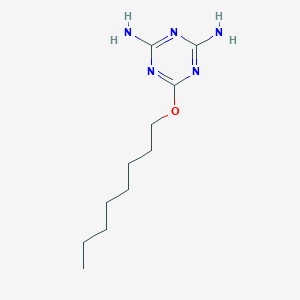

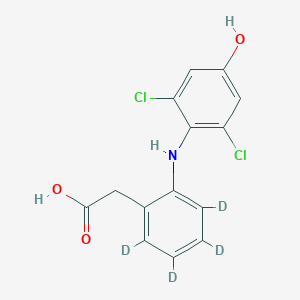

The synthesis of L-Azetidine-2-carboxylic Acid t-Butyl Ester involves several key steps starting from commercially available precursors. A notable method involves the regioselective allylation of alpha-tert-butyl beta-methyl N-(PhF)aspartate, followed by selective omega-carboxylate reduction, tosylation, and intramolecular N-alkylation. This process yields enantiopure azetidine-2-carboxylic acids with various side chains, demonstrating the versatility of synthesis approaches for azetidine derivatives (Sajjadi & Lubell, 2008).

Molecular Structure Analysis

Azetidine-2-carboxylic acids, including L-Azetidine-2-carboxylic Acid t-Butyl Ester, feature a unique four-membered ring structure that significantly influences their chemical behavior and biological activity. The molecular structure of these compounds allows for the incorporation into peptides in place of proline, affecting the protein folding and activity due to the conformational constraints imposed by the azetidine ring.

Chemical Reactions and Properties

Azetidine-2-carboxylic acid derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the synthesis of orthogonally protected amino acid-Aze chimeras involves multiple steps, including oxidation and displacement reactions, showcasing the chemical versatility of azetidine-2-carboxylic acid derivatives (Sajjadi & Lubell, 2008).

科学研究应用

微生物中的解毒和同化作用

科学领域: 微生物学 应用概述: 该化合物因其在真菌(尤其是构巢曲霉)的解毒和同化过程中的作用而被研究 . 实验步骤 研究人员调查了构巢曲霉抵抗 L-氮杂环丁烷-2-羧酸毒性的能力,以及通过 GABA 代谢和 AzhA 水解酶的作用将其作为氮源利用的能力 . 技术细节: 该研究涉及 AzhA 蛋白的异源表达,以补充酿酒酵母对该化合物的敏感性 .

内质网应激诱导

科学领域: 细胞生物学 应用概述: L-氮杂环丁烷-2-羧酸用于诱导内质网应激,这对于理解未折叠蛋白反应(UPR)和自噬至关重要 . 实验步骤: 该化合物被应用于细胞以观察其对磷酸化 eIF2α 水平和 LC3-II 的影响,且具有钙依赖性 . 技术细节: 该研究探索了细胞内钙在激活 UPR 的 PERK 臂和 LC3 脂化的作用 .

蛋白质错误折叠研究

科学领域: 生物化学 应用概述: 该化合物因其与脯氨酸的结构相似性而引起人们对蛋白质错误折叠的关注,这会导致其掺入蛋白质并随后发生错误折叠 . 实验步骤: 研究集中在 L-氮杂环丁烷-2-羧酸酯的酶促水解和开环,以了解其生物学和医药化学意义 . 技术细节: 该化合物快速参与蛋白质以及其对正常蛋白质功能的破坏作用是研究的关键领域 .

胶原蛋白合成抑制

科学领域: 皮肤病学和组织工程学 应用概述: 它用作胶原蛋白合成抑制剂,这对皮肤老化研究和组织工程学应用具有重要意义 <a data-citationid="ce400942-435e-b014-4d0a-5e0

作用机制

Target of Action

L-Azetidine-2-carboxylic Acid t-Butyl Ester, also known as Tert-butyl (2S)-azetidine-2-carboxylate, is a four-membered ring analog of L-proline . It is primarily targeted at proteins, where it can be incorporated instead of proline, leading to protein misconstruction .

Mode of Action

The compound interferes with nascent protein folding, triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . This interference with protein folding can disrupt the normal function of the protein .

Biochemical Pathways

The compound’s action affects the protein synthesis pathway. It acts as an inhibitor of collagen synthesis, which is a crucial part of the extracellular matrix and connective tissues . This inhibition can have downstream effects on tissue structure and function.

Pharmacokinetics

Its molecular weight (15721 g/mol) and structure suggest that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the disruption of normal protein structure and function. This can lead to a variety of cellular effects, depending on the specific proteins affected. For example, it has been noted as an anti-angiogenic agent, potentially inhibiting the formation of new blood vessels .

安全和危害

属性

IUPAC Name |

tert-butyl (2S)-azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNFEQCEQIAFES-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447143 | |

| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129740-14-3 | |

| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

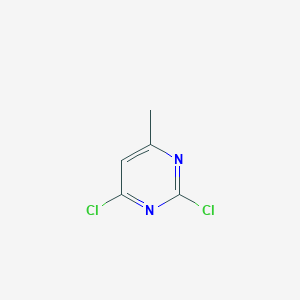

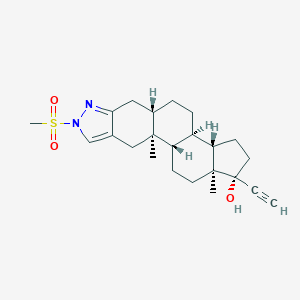

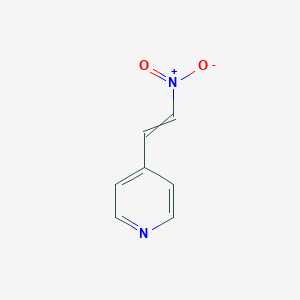

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)

![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)